molecular formula C14H15NO4 B1394278 3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester CAS No. 1229623-82-8

3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester

Cat. No. B1394278
M. Wt: 261.27 g/mol
InChI Key: OUTFTDYCBDAONA-UHFFFAOYSA-N
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Scientific Research Applications

Stereochemical Investigations

The compound undergoes reactions yielding various esters and isomers. In a study, the reaction with methyl ethyl ketone in the presence of morpholine produced 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters, demonstrating its utility in forming diastereomeric mixtures for stereochemical investigations (El-Samahy, 2005).

Biotin Synthesis

The compound is significant in the synthesis of biotin, an essential vitamin. A study detailed the regioselective chlorination of a related compound to synthesize key intermediates in biotin production (Zav’yalov et al., 2006).

Development of New IR-detectable Metal-Carbonyl Tracers

The compound's derivatives have been used to develop new IR-detectable metal–carbonyl tracers. A study synthesized W(CO)5 complexes of related compounds, demonstrating potential applications in labelling amino acids and monitoring redox transformations (Kowalski et al., 2009).

Synthesis of Anticancer Compounds

Derivatives of this compound have been explored for their anticancer activities. A study described the synthesis of compounds with significant antimitotic activity, highlighting its potential in cancer research (Kryshchyshyn-Dylevych et al., 2020).

Prodrug Development

It has been used in the development of prodrugs, as seen in a study where derivatives were evaluated as progenitors of methyldopa, an antihypertensive agent (Saari et al., 1984).

Synthesis of Receptor Antagonists

The compound's derivatives have been used in synthesizing receptor antagonists. A study demonstrated the synthesis of potent 5-oxo-ETE receptor antagonists using a bi-functionalized derivative (Reddy et al., 2015).

Safety And Hazards

Like many organic compounds, indole and its derivatives should be handled with care. They may pose risks such as skin and eye irritation, and more serious health hazards if ingested or inhaled1.


Future Directions

The study of indole and its derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science2.


Please note that this information is quite general and may not apply directly to “3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester”. For more specific information, further research would be needed.


properties

IUPAC Name

methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFTDYCBDAONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
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